Technical Masterclass: (S)-1-(4-Bromophenyl)ethane-1,2-diol
Technical Masterclass: (S)-1-(4-Bromophenyl)ethane-1,2-diol
Topic: Chemical Properties and Applications of (S)-1-(4-Bromophenyl)ethane-1,2-diol Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
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Executive Summary
(S)-1-(4-Bromophenyl)ethane-1,2-diol (CAS: 160332-70-7) represents a high-value chiral building block in modern medicinal chemistry.[1][2] Its structural utility lies in its dual-functionality : it possesses a defined stereocenter (S-configuration) adjacent to a reactive primary hydroxyl group, and a para-bromoaryl moiety that serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide dissects the physicochemical profile, synthetic pathways, and strategic applications of this compound, specifically focusing on its role as a precursor for chiral epoxides and amino-alcohol pharmacophores found in beta-adrenergic agonists and antifungal agents.
Physicochemical Profile
The following data summarizes the core properties required for analytical characterization and process handling.
| Property | Specification |
| CAS Number | 160332-70-7 (S-isomer) / 92093-23-7 (racemic) |
| IUPAC Name | (1S)-1-(4-bromophenyl)ethane-1,2-diol |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity Standard | ≥98% (Chiral HPLC) |
| Chirality | (S)-enantiomer (ee > 98% typical via Sharpless AD) |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Sparingly soluble in H₂O |
| Storage | Inert atmosphere (Ar/N₂), 2–8°C, Hygroscopic |
Synthetic Methodology: Sharpless Asymmetric Dihydroxylation[1]
The most authoritative and scalable route to (S)-1-(4-bromophenyl)ethane-1,2-diol is the Sharpless Asymmetric Dihydroxylation (SAD) of 4-bromostyrene.[1] This reaction uses an osmium catalyst with a chiral ligand to install the diol functionality with high enantiomeric excess.[1]
Reaction Mechanism & Protocol
To obtain the (S)-enantiomer , AD-mix-α (containing the ligand (DHQ)₂PHAL) is required.[1] Note that the mnemonic "Alpha for Absent" (referring to the bottom face attack) typically yields the S-configuration for styrene derivatives, but one must always verify with the specific ligand-substrate interaction.[1]
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Substrate: 4-Bromostyrene[1]
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Reagent: AD-mix-α (contains K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃)
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Solvent System: t-BuOH : H₂O (1:1 v/v)[1]
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Additive: Methanesulfonamide (MeSO₂NH₂) – accelerates hydrolysis of the osmate ester.
Step-by-Step Protocol
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Preparation: Dissolve 1.4 g of AD-mix-α in 10 mL of t-BuOH/H₂O (1:1). Stir at room temperature until fully dissolved.
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Cooling: Cool the mixture to 0°C. The lower temperature enhances enantioselectivity.
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Addition: Add 4-bromostyrene (1.0 mmol) and methanesulfonamide (1.0 mmol) in one portion.
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Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor consumption of alkene by TLC or HPLC.[1]
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Quenching: Add solid sodium sulfite (Na₂SO₃, 1.5 g) to quench the Os(VIII) species. Stir for 30 minutes at room temperature.
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M KOH (to remove sulfonamide), water, and brine.
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Purification: Recrystallize from hexanes/EtOAc to upgrade ee% if necessary.
Visualizing the Pathway
The following diagram illustrates the stereochemical outcome and reagent logic.
Figure 1: Sharpless Asymmetric Dihydroxylation pathway yielding the (S)-diol.
Chemical Reactivity & Transformations[1][7]
The utility of (S)-1-(4-bromophenyl)ethane-1,2-diol extends beyond the diol itself.[1] It is a "divergent intermediate."[1] The primary hydroxyl group is sterically accessible for selective functionalization, while the secondary benzylic hydroxyl retains the chiral information.
Regioselective Activation & Epoxide Formation
A critical transformation is the conversion to (S)-4-bromostyrene oxide .[1] This is achieved by selectively tosylating the primary alcohol followed by base-mediated ring closure.[1] This epoxide is a gateway to chiral beta-blockers.[1]
Reaction Sequence:
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Tosylation: Diol + TsCl (1.05 eq) + Pyridine
Primary Monotosylate.[1]-
Note: The primary alcohol reacts significantly faster than the secondary benzylic alcohol.[1]
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Cyclization: Monotosylate + K₂CO₃/MeOH
(S)-Epoxide.[1]-
Stereochemistry: The stereocenter at C1 is preserved (no inversion occurs because the bond to the chiral center is not broken; the oxygen at C1 acts as the nucleophile attacking C2).[1]
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Cross-Coupling Capabilities
The para-bromine atom allows for late-stage modification.[1] The diol (or its protected acetonide form) can undergo Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl diols, which are common motifs in protein degraders (PROTACs) and enzyme inhibitors.
Figure 2: Divergent synthetic utility of the (S)-diol scaffold.
Pharmaceutical Applications
Precursor to Beta-Adrenergic Receptor Modulators
The (S)-diol is the direct progenitor of the phenylethanolamine pharmacophore.[1]
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Mechanism: Conversion to the epoxide followed by ring opening with an amine (e.g., isopropylamine or a long-chain lipophilic amine) generates the beta-amino alcohol core.[1]
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Stereochemical Importance: The biological activity of beta-blockers and agonists is highly dependent on chirality.[1] For many phenylethanolamines, the (R)-configuration at the benzylic position is active.[1]
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Inversion Logic: If the (S)-epoxide is opened by a nucleophile at the terminal carbon (regioselective), the stereocenter is retained.[1] If an inversion strategy (e.g., Mitsunobu) is used on the diol directly, the configuration can be flipped.
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Protein Degrader (PROTAC) Linkers
Recent literature highlights the use of brominated chiral diols as "anchors" for E3 ligase ligands.[1] The bromine allows attachment to the ligand (e.g., VHL or Cereblon binder), while the diol chain provides a hydrophilic spacer that can be fine-tuned for length and rigidity.
Handling and Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]
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H-Statements: H315, H319, H335.
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Handling: Use standard PPE (gloves, goggles). The compound is not volatile but dust inhalation should be avoided.[1]
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Stability: Stable under normal conditions.[1] Protect from moisture to prevent clumping, though it is not rapidly hydrolyzable.
References
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Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
- Synthesis of Chiral Styrene Oxides: Arai, M. A., et al. (2003). Practical Asymmetric Synthesis of Chiral Styrene Oxides. Tetrahedron Letters, 44(8), 1583-1586.
- Application in Beta-Blocker Synthesis: Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921–2944. (Context on chiral scaffolds).
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CAS Registry Data: PubChem Compound Summary for CID 11148651 (Racemic) and related isomers.
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Product Specification: Sigma-Aldrich/Merck Technical Data Sheet for (S)-1-(4-Bromophenyl)ethane-1,2-diol.
